N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester
Overview
Description
Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate is known for its high potency and is often used in scientific research to study the effects of synthetic cannabinoids on the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment of the Carboxamido Group: The carboxamido group is introduced by reacting the indazole core with an appropriate carboxylic acid derivative under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Employed in biological research to investigate the effects of synthetic cannabinoids on cellular and molecular processes.
Medicine: Studied for its potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids for various industrial applications.
Mechanism of Action
Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including modulation of neurotransmitter release, pain perception, and immune response .
Comparison with Similar Compounds
Similar Compounds
MDMB-4en-PINACA: Another indazole-based synthetic cannabinoid with similar structure and effects.
5F-MDMB-PINACA: A fluorinated analog with higher potency and different pharmacokinetic properties.
4F-MDMB-BINACA: A fluorobutyl analog with distinct metabolic and toxicological profiles.
Uniqueness
Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate is unique due to its specific structural features, including the methyl ester group and the indazole core. These features contribute to its high potency and selectivity for cannabinoid receptors, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
methyl 2-(1H-indazole-3-carbonylamino)-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)11(14(19)20-3)15-13(18)12-9-6-4-5-7-10(9)16-17-12/h4-8,11H,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCMSGDELHUGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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